molecular formula C26H28FN5O2S B10796351 N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-(3-methoxyphenyl)-1-methylthieno[2,3-c]pyrazole-5-carboxamide

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-(3-methoxyphenyl)-1-methylthieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B10796351
M. Wt: 493.6 g/mol
InChI Key: LCUDPYILJFKBKX-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthetic routes and reaction conditions for MMV019064 are not explicitly mentioned in the available literature.
    • it is synthesized as part of a library of anti-malarial compounds, and its chemical synthesis likely involves modifications of the quinoline scaffold.
  • Chemical Reactions Analysis

    • MMV019064 is primarily studied for its inhibitory activity against Plasmodium falciparum phosphatidylserine decarboxylase (PSD).
    • The compound inhibits PSD activity, disrupting phospholipid metabolism in the parasite.
    • Common reagents and conditions used for its synthesis and characterization remain undisclosed.
  • Scientific Research Applications

    • MMV019064’s primary application lies in combating malaria. Its potency against Plasmodium falciparum makes it a promising candidate for drug development.
    • Beyond malaria, further research may explore its potential in other infectious diseases or lipid metabolism-related disorders.
  • Mechanism of Action

    • MMV019064 inhibits the enzyme PSD, which catalyzes the conversion of phosphatidylserine to phosphatidylethanolamine.
    • By disrupting this pathway, the compound affects membrane biogenesis in the parasite.
    • The exact molecular targets and pathways involved in its action require further investigation.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C26H28FN5O2S

    Molecular Weight

    493.6 g/mol

    IUPAC Name

    N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-(3-methoxyphenyl)-1-methylthieno[2,3-c]pyrazole-5-carboxamide

    InChI

    InChI=1S/C26H28FN5O2S/c1-30-26-20(24(29-30)18-6-5-7-19(16-18)34-2)17-23(35-26)25(33)28-10-11-31-12-14-32(15-13-31)22-9-4-3-8-21(22)27/h3-9,16-17H,10-15H2,1-2H3,(H,28,33)

    InChI Key

    LCUDPYILJFKBKX-UHFFFAOYSA-N

    Canonical SMILES

    CN1C2=C(C=C(S2)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4F)C(=N1)C5=CC(=CC=C5)OC

    Origin of Product

    United States

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